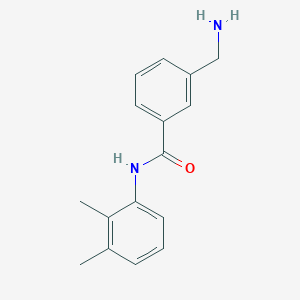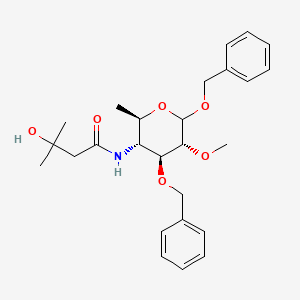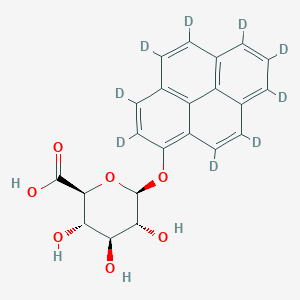
1-Pyrenyl-d9 ss-D-Glucopyranosiduronic Acid; 1-Hydroxypyrene-d9 Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Hydroxypyrene-d9 Glucuronide is synthesized through the metabolic transformation of pyrene in the liver. This process involves glucuronidation, a phase II metabolic reaction mediated by UDP-glucuronosyltransferase enzymes . The synthetic route typically involves the exposure of pyrene to these enzymes, leading to the formation of the glucuronide conjugate . Industrial production methods may involve the use of recombinant enzymes or cell cultures to facilitate the glucuronidation process on a larger scale .
Chemical Reactions Analysis
1-Hydroxypyrene-d9 Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hydroxypyrene-d9 Glucuronide has a wide range of scientific research applications, including:
Biomonitoring Studies: Used to evaluate occupational and environmental exposure to PAHs.
Epidemiological Investigations: Links PAH exposure to adverse health outcomes such as cancer and respiratory diseases.
Analytical Method Development: Helps in the development of sensitive and accurate detection methods for PAH metabolites in biological samples.
Toxicokinetics and Metabolism Studies: Advances understanding of PAH metabolism and the molecular mechanisms underlying PAH-induced toxicity.
Mechanism of Action
The mechanism of action of 1-Hydroxypyrene-d9 Glucuronide involves its formation through the glucuronidation of pyrene in the liver. This process is mediated by UDP-glucuronosyltransferase enzymes, which facilitate the conjugation of pyrene with glucuronic acid . The resulting glucuronide conjugate is then excreted in urine, serving as a biomarker for assessing human exposure to pyrene and other PAHs .
Comparison with Similar Compounds
1-Hydroxypyrene-d9 Glucuronide is unique due to its stable and specific nature as a metabolite of pyrene. Similar compounds include other glucuronide conjugates of PAHs, such as:
1-Hydroxypyrene Glucuronide: The non-deuterated form of the compound.
1-Hydroxybenzo[a]pyrene Glucuronide: Another glucuronide conjugate of a different PAH.
1-Hydroxychrysene Glucuronide: A glucuronide conjugate of chrysene, another PAH.
These compounds share similar metabolic pathways but differ in their specific PAH precursors and the resulting glucuronide conjugates .
Properties
Molecular Formula |
C22H18O7 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
BUCREAQPYGLZLI-NEEJLFHISA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])[2H] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


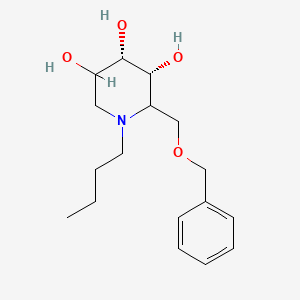
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
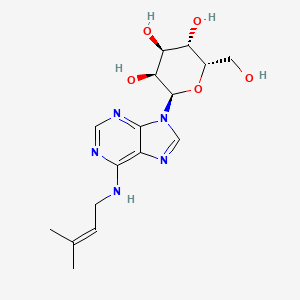
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
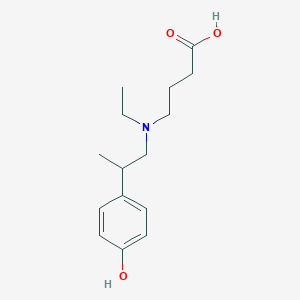
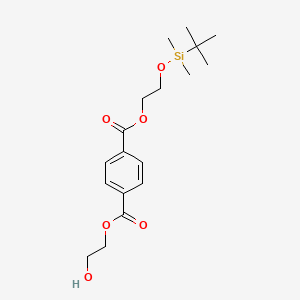
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

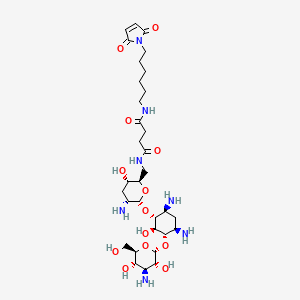
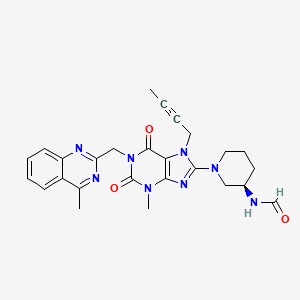
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
